Chemoproteomic Probe Enrichment Specificity Demonstrated by Competitive Displacement with Propyl Hydrazine
In a quantitative chemoproteomics study, propargyl hydrazine (the free base of the target compound) was employed as a clickable probe to profile protein-derived electrophilic cofactors in E. coli cells. Fourteen proteins were shown to undergo enrichment by the propargyl hydrazine probe. Crucially, competitive binding by its non-clickable analogue propyl hydrazine was demonstrated, confirming that protein enrichment was specifically driven by the hydrazine-carbonyl reactivity rather than non-specific interactions . This competitive displacement capability distinguishes propargyl hydrazine from simple propargylamine probes, which lack the hydrazine moiety necessary for reversible hydrazone formation with carbonyl cofactors.
| Evidence Dimension | Number of enriched proteins and competitive displacement by analogue |
|---|---|
| Target Compound Data | 14 proteins enriched by propargyl hydrazine probe in E. coli lysate; enrichment competed by propyl hydrazine analogue |
| Comparator Or Baseline | Propyl hydrazine (non-clickable analogue); propargylamine probes (alternative clickable probe class) |
| Quantified Difference | 14 proteins identified with propargyl hydrazine; propyl hydrazine demonstrated competitive displacement of these targets, confirming specific hydrazine-carbonyl reactivity; propargylamine probes react via a different mechanism (flavin cofactor adduction) and do not target carbonyl electrophiles |
| Conditions | Escherichia coli whole-cell lysate; probe concentration not explicitly stated; enrichment followed by LC-MS/MS analysis with parallel reaction monitoring (PRM) |
Why This Matters
This provides direct experimental evidence that the hydrazine group confers a distinct target profile (carbonyl electrophiles) compared to propargylamine-based probes, and that propyl hydrazine is a validated negative control—critical for researchers designing activity-based protein profiling (ABPP) experiments requiring both a clickable probe and a structurally matched non-clickable competitor.
- [1] Shao, X.; Zhang, H.; et al. Quantitative Profiling of Protein-Derived Electrophilic Cofactors in Bacterial Cells with a Hydrazine-Derived Probe. Anal. Chem. 2020, 92 (6), 4484–4490. DOI: 10.1021/acs.analchem.9b05607. View Source
